2,4,6-三溴-3-甲氧基苯酚

描述

2,4,6-Tribromo-3-methoxyphenol is a brominated phenol derivative with potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure is characterized by the presence of three bromine atoms and a methoxy group attached to a phenol ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related brominated phenol derivatives has been reported in the literature. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another compound, (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol, was synthesized and characterized, indicating the feasibility of introducing various substituents onto the phenol ring .

Molecular Structure Analysis

The molecular structure and interactions of brominated phenol derivatives have been studied using experimental and computational methods. Single crystal X-ray diffraction studies have revealed that aromatic rings in these molecules tend to lie nearly in one plane, with C−H⋅⋅⋅Br hydrogen bonds and π⋅⋅⋅π stacking interactions playing significant roles in crystal stabilization . Such structural insights are crucial for understanding the reactivity and potential applications of 2,4,6-Tribromo-3-methoxyphenol.

Chemical Reactions Analysis

The reactivity of brominated phenols has been explored through various chemical reactions. For example, the electrochemical oxidation of 2,4,6-tribromophenol in aqueous-alcoholic media has been studied, leading to the formation of monomeric and dimeric alkoxy derivatives . These findings suggest that 2,4,6-Tribromo-3-methoxyphenol could undergo similar oxidative transformations, potentially yielding a range of organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenol derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and UV-Vis have been employed to characterize these compounds . Computational analyses, including DFT and HF calculations, have provided insights into the vibrational frequencies, molecular electrostatic potential, and HOMO-LUMO energy gap, which are indicative of the compound's stability and reactivity . Additionally, radical scavenging activities have been assessed, suggesting potential antioxidant properties .

科学研究应用

热化学性质和氢键

Varfolomeev 等人(2010 年)的研究探索了甲氧基苯酚(包括 2,4,6-三溴-3-甲氧基苯酚)的热化学性质。他们的研究包括形成和汽化焓等热力学性质。他们还使用傅里叶变换红外光谱和密度泛函理论计算等技术研究了这些化合物中的分子间和分子内氢键 (Varfolomeev 等人,2010 年).

碳酸酐酶抑制性质

Balaydın 等人(2012 年)合成了一系列化合物,包括 2,4,6-三溴-3-甲氧基苯酚衍生物,以研究它们对人碳酸酐酶同工酶的抑制作用。他们发现这些化合物是有前途的碳酸酐酶抑制剂,有可能用于治疗青光眼和癫痫等疾病 (Balaydın 等人,2012 年).

热解和生物质指标

Vane 和 Abbott(1999 年)研究了甲氧基苯酚作为陆地生物质的代表,特别是在研究水热改变过程中木质素的化学变化。他们的研究重点是甲氧基苯酚(如 2,4,6-三溴-3-甲氧基苯酚)的闭合系统热解 (Vane 和 Abbott,1999 年).

饮食暴露和环境影响

Fujii 等人(2014 年)的一项研究分析了人类在饮食中接触有机卤素污染物(包括 2,4,6-三溴-3-甲氧基苯酚)的情况及其在母乳和血清中的浓度。他们发现这些化合物在母乳和血清中的分配不同,表明药代动力学和暴露途径不同 (Fujii 等人,2014 年).

自由基清除活性

Alaşalvar 等人(2014 年)的研究探索了包括 2,4,6-三溴-3-甲氧基苯酚衍生物在内的化合物的自由基清除活性。他们的研究结果表明这些化合物具有作为抗氧化剂的潜力,在各种检测中表现出显着的活性 (Alaşalvar 等人,2014 年).

水醇介质中的电化学氧化

Markova 等人(2015 年)的一项研究重点是 2,4,6-三溴-3-甲氧基苯酚的电氧化,深入了解该化合物的行为及其在各种工业过程中的潜在应用 (Markova 等人,2015 年).

安全和危害

2,4,6-Tribromo-3-methoxyphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s also harmful if swallowed . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

作用机制

Target of Action

It’s known that brominated phenols, a class of compounds to which 2,4,6-tribromo-3-methoxyphenol belongs, often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring phenolic compounds .

Mode of Action

Brominated phenols are known to interact with their targets through hydrogen bonding and hydrophobic interactions, which can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Brominated phenols can potentially disrupt various biochemical pathways due to their ability to interact with a wide range of biological targets .

Pharmacokinetics

Brominated phenols are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .

Result of Action

Brominated phenols can potentially cause a variety of effects at the molecular and cellular levels, including oxidative stress, disruption of cell signaling pathways, and cytotoxicity .

Action Environment

The action, efficacy, and stability of 2,4,6-Tribromo-3-methoxyphenol can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For example, the solubility and therefore the bioavailability of brominated phenols can be affected by the pH of the environment .

属性

IUPAC Name |

2,4,6-tribromo-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBNCEKCKHDSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393499 | |

| Record name | 2,4,6-tribromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromo-3-methoxyphenol | |

CAS RN |

24967-79-1 | |

| Record name | 2,4,6-tribromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

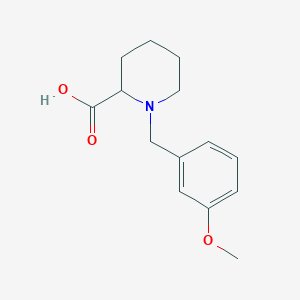

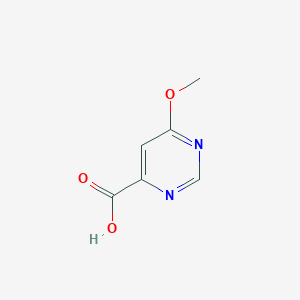

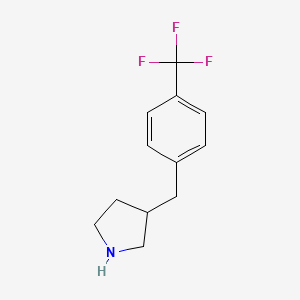

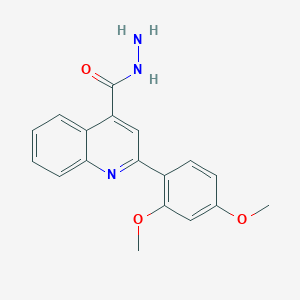

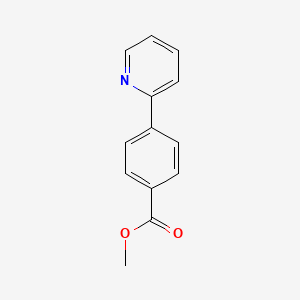

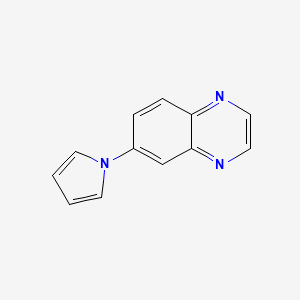

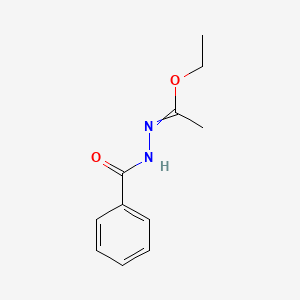

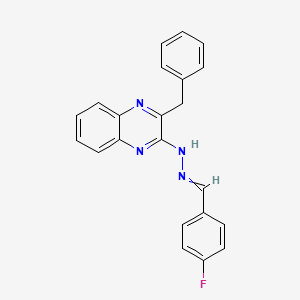

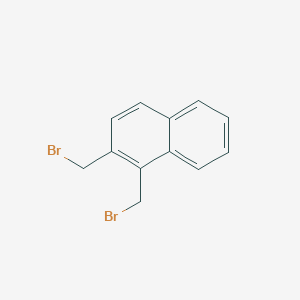

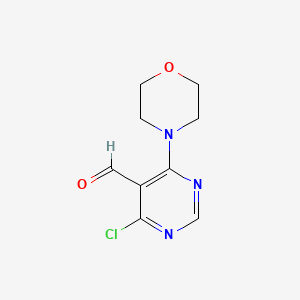

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)